

An In-depth Technical Guide to N-Cinnamoyl-D,L-valine methyl ester

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Compound of Interest

Compound Name: *N-Cinnamoyl-D,L-valine methyl ester*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-Cinnamoyl-D,L-valine methyl ester**, a derivative of the amino acid valine. This document consolidates available data on its chemical properties, synthesis, and potential biological activities, offering a valuable resource for its application in research and development.

Core Chemical Information

N-Cinnamoyl-D,L-valine methyl ester is a compound formed by the acylation of the amino group of D,L-valine methyl ester with cinnamoyl chloride. Its chemical structure combines the features of an unsaturated aromatic acyl group with an amino acid ester moiety.

Physicochemical Properties

A summary of the key physicochemical properties of **N-Cinnamoyl-D,L-valine methyl ester** is presented in the table below.

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₉ NO ₃	PubChem[1]
Molecular Weight	261.32 g/mol	PubChem[1]
IUPAC Name	methyl 3-methyl-2-[[<i>(E)</i> -3-phenylprop-2-enoyl]amino]butanoate	PubChem[1]
CAS Number	127750-57-6	PubChem[1]
Melting Point	362 K (89 °C) (for L-enantiomer)	(Bornaghi et al., 2007)[2]
Calculated LogP	2.9	PubChem[1]

Synthesis and Characterization

The synthesis of N-Cinnamoyl-L-valine methyl ester has been reported and can be adapted for the D,L-racemic mixture.[2] The general approach involves the reaction of the corresponding amino acid ester hydrochloride with cinnamoyl chloride in the presence of a base.

Experimental Protocol: Synthesis of N-Cinnamoyl-L-valine methyl ester[2]

A detailed experimental protocol for the synthesis of the L-enantiomer is provided below, which can be modified using D,L-valine methyl ester hydrochloride to obtain the racemic mixture.

Materials:

- L-valine methyl ester hydrochloride
- Cinnamoyl chloride
- Triethylamine
- Anhydrous dichloromethane (DCM)
- 2 M Hydrochloric acid (HCl)

- Saturated brine solution
- Magnesium sulfate (MgSO_4)
- Ethyl acetate
- Hexane

Procedure:

- To a solution of L-valine methyl ester hydrochloride (1.0 g, 5.96 mmol) in anhydrous dichloromethane (100 ml), triethylamine (2.5 ml, 17.9 mmol) is added.
- Cinnamoyl chloride (994 mg, 5.96 mmol) is then added to the reaction mixture.
- The mixture is stirred at room temperature (298 K) for 3 days.
- The reaction mixture is then washed sequentially with 2 M HCl (2 x 100 ml) and saturated brine solution (100 ml).
- The organic layer is dried over MgSO_4 and the solvent is removed under reduced pressure to yield a solid residue.
- The crude product is purified by crystallization from a 1:4 mixture of ethyl acetate and hexane.

Yield: 94%[\[2\]](#)

Characterization Data (for L-enantiomer)[\[2\]](#)

Spectroscopic Data	Values
^1H NMR (CDCl_3 , 300 MHz)	δ 0.98 (d, 3H, $J = 6.9$ Hz, CH_3), 1.01 (d, 3H, $J = 6.9$ Hz, CH_3), 2.20–2.31 (m, 1H, CH), 3.79 (s, 3H, OCH_3), 4.75 (t, 1H, $J = 7.3$ Hz, CH), 6.12 (br d, 1H, NH), 6.49 (d, 1H, $J = 15.6$ Hz, $=\text{CHCO}$), 7.38–7.43 (m, 3H, ArH), 7.52–7.56 (m, 2H, ArH), 7.67 (d, 1H, $J = 15.6$ Hz, $=\text{CHPh}$)
^{13}C NMR (CDCl_3 , 75 MHz)	δ 17.9 and 19.0 (CH_3), 31.6 (CH), 52.3 (OCH_3), 57.1 (CH), 120.1 ($=\text{CHCO}$), 127.9, 128.8 and 129.8 (CH from Ar), 135.6 (C from Ar), 141.8 ($=\text{CHPh}$), 167.4 (CONH), 171.5 (COOCH_3)
Mass Spectrometry (LRMS-ES)	m/z 262.3 $[\text{M}+\text{H}]^+$, 284.3 $[\text{M}+\text{Na}]^+$

Potential Biological Activities

While specific biological data for **N-Cinnamoyl-D,L-valine methyl ester** is limited, studies on related cinnamoyl-amino acid conjugates suggest potential antimicrobial and cytotoxic activities.

Antimicrobial Activity

Cinnamoyl amides and esters have demonstrated activity against a range of microbial pathogens. The table below summarizes the minimum inhibitory concentrations (MIC) for some representative cinnamoyl-amino acid derivatives against various microorganisms.

Compound	Microorganism	MIC (µg/mL)	Reference
N-feruloyl-tyrosine methyl ester	Staphylococcus aureus	125	Spasova et al.
N-sinapoyl-tyrosine methyl ester	Staphylococcus aureus	125	Spasova et al.
N-feruloyl/sinapoyl amino acid amides	Streptococcus pyogenes	250	Spasova et al.
Cinnamoyl butyl glycinate	Bacillus subtilis, Escherichia coli, Saccharomyces cerevisiae	More active than benzoic acid	(Antimicrobial Activities of the Cinnamoyl Amide of Amino Acid Derivatives)[1]

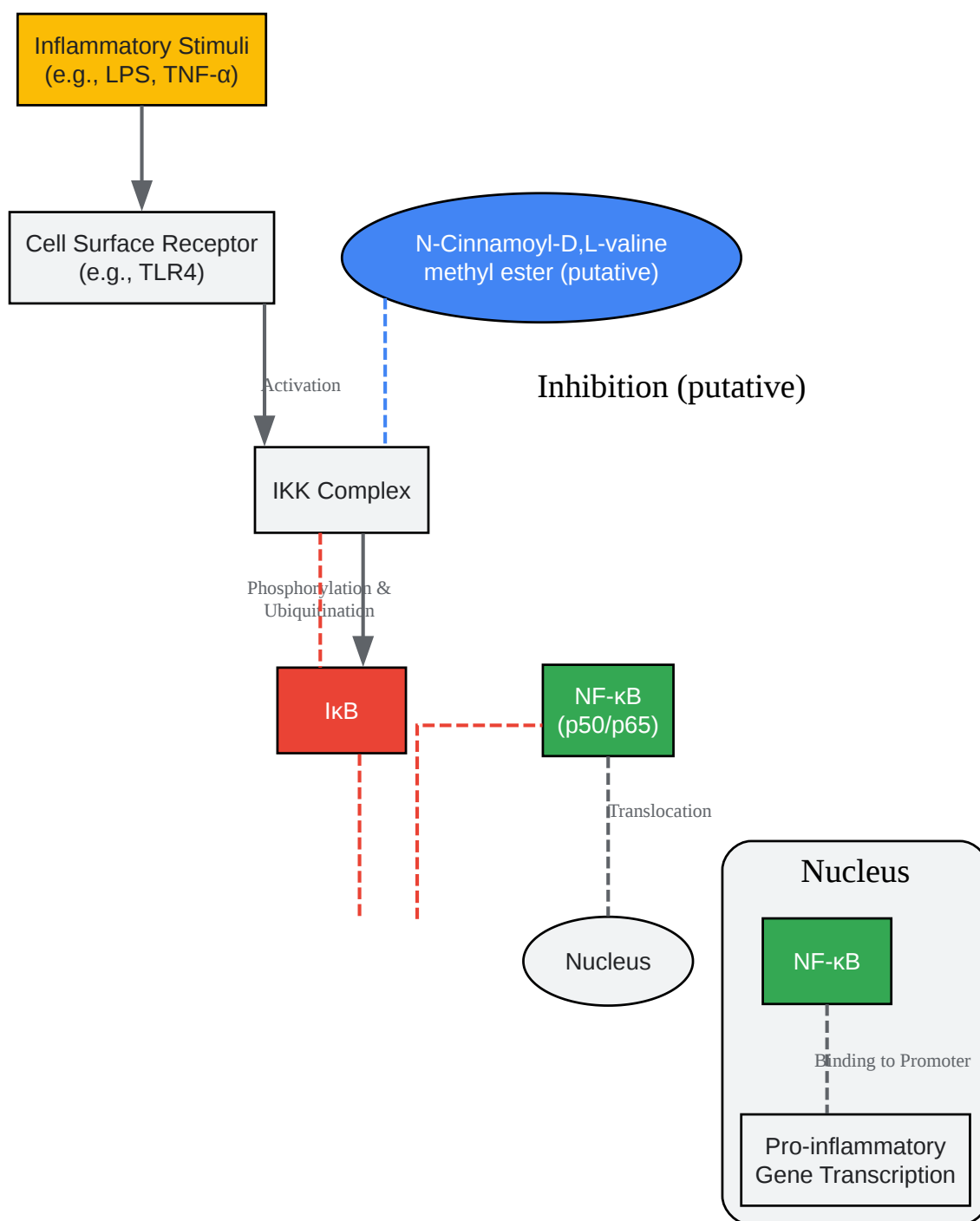
Cytotoxic Activity

Cinnamic acid derivatives have also been investigated for their cytotoxic effects against various cancer cell lines. The IC₅₀ values for several cinnamoyl derivatives are presented below, indicating their potential as anticancer agents.

Compound	Cell Line	IC ₅₀ (μM)	Reference
Cinnamic acid ester/amide derivatives	HeLa, K562, Fem-x, MCF-7	42 - 166	(Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines) [3]
2-(4-[[[5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-valine	MCF-7 (Breast)	90.9 μg/mL	(Antiproliferative Evaluation and Molecular Docking studies of some Sulfonyl-α-L-amino acid Derivatives coupled with Anisamide Scaffold)[4]
2-(4-[[[5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-valine	PaCa2 (Pancreatic)	69.5 μg/mL	(Antiproliferative Evaluation and Molecular Docking studies of some Sulfonyl-α-L-amino acid Derivatives coupled with Anisamide Scaffold)[4]

Potential Signaling Pathway Involvement

Cinnamoyl compounds have been reported to modulate various signaling pathways involved in inflammation and cell proliferation. While the specific pathways affected by **N-Cinnamoyl-D,L-valine methyl ester** have not been elucidated, the NF-κB pathway is a common target for anti-inflammatory compounds.

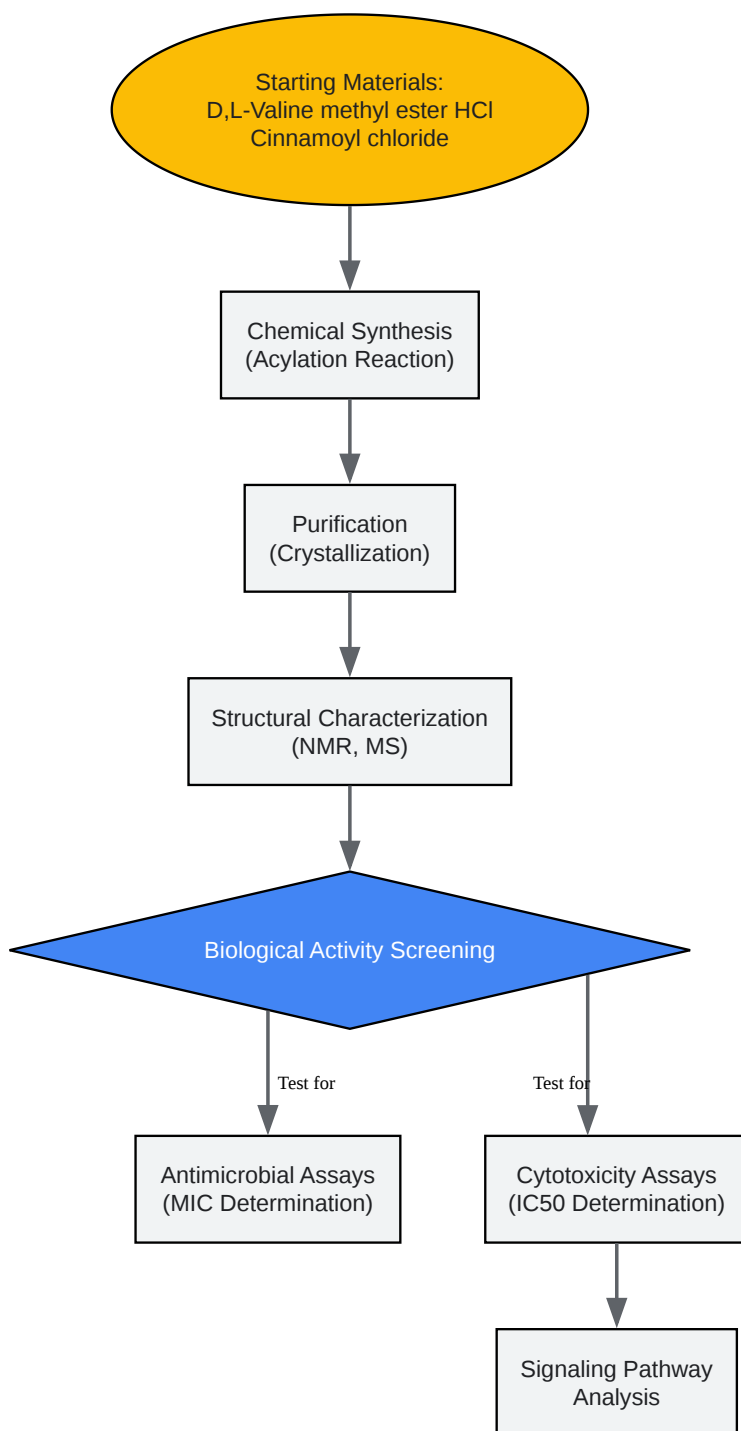


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Caption: Putative inhibition of the NF-κB signaling pathway.

Experimental Workflows

The general workflow for the synthesis and evaluation of **N-Cinnamoyl-D,L-valine methyl ester** is outlined below.



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Caption: General workflow for synthesis and biological evaluation.

This guide provides a foundational understanding of **N-Cinnamoyl-D,L-valine methyl ester**. Further research is warranted to fully elucidate its biological activity profile and mechanism of action, which could unlock its potential in various therapeutic areas.

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